Alkyne Regiochemistry: CuAAC Incompatibility
The but‑2‑yn‑1‑yl substituent in the target compound is an internal alkyne (CH₃–C≡C–CH₂–), which cannot undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) because CuAAC requires a terminal C≡C–H proton (pKₐ ≈ 26) [1]. In contrast, the terminal-alkyne isomer 4-(but‑3‑yn‑1‑yl)oxane-4-carbaldehyde (CAS 1934458-89-5) bears a C≡C–H group that participates efficiently in CuAAC, enabling triazole formation [2]. This binary reactivity difference means the two isomers are not interchangeable when orthogonal functionalization is needed; selection of the internal alkyne prevents undesired click chemistry during azide-containing bioconjugation workflows.
| Evidence Dimension | Alkyne type and CuAAC competence |
|---|---|
| Target Compound Data | Internal alkyne (but‑2‑yn‑1‑yl); CuAAC: not competent |
| Comparator Or Baseline | 4-(But‑3‑yn‑1‑yl)oxane-4-carbaldehyde: terminal alkyne; CuAAC: competent |
| Quantified Difference | Qualitative binary difference (reactive vs. inert toward CuAAC); terminal alkyne pKa ≈ 26 (acidic C–H), internal alkyne lacks acidic proton |
| Conditions | Standard CuAAC conditions (Cuᴵ catalyst, RT, aqueous/organic solvent) |
Why This Matters
Procurement of the internal-alkyne variant is mandatory for applications requiring orthogonal alkyne reactivity, where a terminal alkyne would introduce competing triazole formation.
- [1] University of Calgary, Department of Chemistry. Ch 9: Alkynes – Terminal alkynes, R-C≡C-H, are quite acidic, pKa ≈ 26. https://www.chem.ucalgary.ca (accessed 2026-05-01). View Source
- [2] Kuujia. Cas no 1934458-89-5 (4-(But-3-yn-1-yl)oxane-4-carbaldehyde): terminal alkyne compatible with CuAAC. https://www.kuujia.com (accessed 2026-05-01). View Source
